(R)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one is a chemical compound with a unique structure that includes a cyclopentanone ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 1-methyl-1H-pyrazole under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring.
Substitution on the cyclopentanone ring: The pyrazole ring is then introduced to the cyclopentanone ring through a substitution reaction.
Industrial Production Methods
Industrial production methods for ®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as acids or bases to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield carboxylic acids or ketones.
Reduction: Can yield alcohols.
Substitution: Can yield various substituted derivatives of the original compound.
Scientific Research Applications
®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example:
Biological activity: The compound may interact with enzymes or receptors, modulating their activity.
Chemical reactivity: The compound’s functional groups can participate in various chemical reactions, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one include:
Cyclopentanone derivatives: Compounds with similar cyclopentanone structures but different substituents.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(3R)-3-(1-methylpyrazol-4-yl)cyclopentan-1-one |
InChI |
InChI=1S/C9H12N2O/c1-11-6-8(5-10-11)7-2-3-9(12)4-7/h5-7H,2-4H2,1H3/t7-/m1/s1 |
InChI Key |
SBOHPSAMACKFSC-SSDOTTSWSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CCC(=O)C2 |
Canonical SMILES |
CN1C=C(C=N1)C2CCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.